molecular formula C44H78NO10P B1263110 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoserine CAS No. 132014-80-3

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoserine

Cat. No. B1263110
M. Wt: 812.1 g/mol
InChI Key: SVOUGFFDROZBJI-DNALCEECSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoserine is a 3-sn-phosphatidyl-L-serine in which the acyl substituents at positions 1 and 2 are specified as stearoyl and arachidonoyl respectively. It derives from an arachidonic acid and an octadecanoic acid. It is a conjugate acid of a 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoserine(1-).

Scientific Research Applications

Signaling Lipid Production

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoserine plays a crucial role in the production of signaling lipids. It's a significant component in the generation of 2-O-arachidonoylglycerol (2-AG), an endogenous cannabinoid receptor-signaling molecule. The importance of this lipid lies in its role as a biosynthetic intermediate in the creation of crucial signaling molecules. The extraction and purification process of this lipid have been demonstrated, offering a pathway to study its signaling properties in further detail (Duclos et al., 2009).

Structural and Physicochemical Studies

Significant research has been conducted to understand the physical properties and structure of 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoserine. Studies on its polymorphic behavior, phase transitions, and molecular packing offer insights into how this lipid behaves under different conditions, providing a foundation for understanding its function in biological systems. These studies highlight the complex nature of lipid molecules and their potential implications in cellular signaling and structure (Hindenes et al., 2000).

Lipid Oxidation and Bioactivity

The oxidation of 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoserine leads to the formation of bioactive lipid molecules. These oxidized lipids have been shown to induce specific cellular responses, such as monocyte binding and the expression of cell adhesion molecules, which are crucial in inflammatory processes. Understanding the determinants of bioactivity in these oxidized lipids can provide insights into their roles in disease processes, particularly in cardiovascular diseases (Subbanagounder et al., 2000).

Lipid Metabolism and Enzymatic Activity

Research has also focused on the role of 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoserine in lipid metabolism and the activities of specific enzymes. For example, the molecule is involved in the activities of diacylglycerol lipase and cytosolic phospholipase A2, enzymes critical in lipid signaling and metabolism. These studies are pivotal in understanding the complex pathways of lipid metabolism and their implications in health and disease (Johnston et al., 2012; Schmitt & Lehr, 2004).

properties

CAS RN

132014-80-3

Product Name

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoserine

Molecular Formula

C44H78NO10P

Molecular Weight

812.1 g/mol

IUPAC Name

(2S)-2-amino-3-[hydroxy-[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-octadecanoyloxypropoxy]phosphoryl]oxypropanoic acid

InChI

InChI=1S/C44H78NO10P/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-43(47)55-40(38-53-56(50,51)54-39-41(45)44(48)49)37-52-42(46)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17,19,22,24,28,30,40-41H,3-10,12,14-16,18,20-21,23,25-27,29,31-39,45H2,1-2H3,(H,48,49)(H,50,51)/b13-11-,19-17-,24-22-,30-28-/t40-,41+/m1/s1

InChI Key

SVOUGFFDROZBJI-DNALCEECSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoserine
Reactant of Route 2
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoserine
Reactant of Route 3
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoserine
Reactant of Route 4
Reactant of Route 4
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoserine
Reactant of Route 5
Reactant of Route 5
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoserine
Reactant of Route 6
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoserine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.